![molecular formula C13H23NO3 B2528119 N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide CAS No. 2411283-81-1](/img/structure/B2528119.png)
N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that is involved in a variety of physiological processes, including regulation of blood flow, neurotransmitter release, and immune function. The adenosine A1 receptor is widely distributed throughout the body and is involved in the regulation of cardiovascular, respiratory, and nervous system function. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, asthma, and epilepsy.
作用机制
N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide is a selective antagonist of the adenosine A1 receptor. Adenosine binds to the A1 receptor and inhibits the release of neurotransmitters such as norepinephrine and acetylcholine. N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide blocks the binding of adenosine to the A1 receptor, thereby increasing the release of these neurotransmitters and producing a variety of physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide are largely dependent on the specific disease being studied. In cardiovascular disease, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to improve myocardial function and reduce ischemia-reperfusion injury. In asthma, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce airway hyperresponsiveness and inflammation. In epilepsy, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce seizure activity.
实验室实验的优点和局限性
One advantage of using N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. One limitation of using N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide. One area of interest is its potential use in the treatment of chronic obstructive pulmonary disease (COPD), a progressive lung disease that affects millions of people worldwide. N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce airway inflammation and hyperresponsiveness in animal models of COPD, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the use of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Adenosine has been shown to play a role in the regulation of neuronal activity and synaptic plasticity, and N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide may have potential therapeutic benefits in these diseases. Finally, further research is needed to determine the long-term safety and efficacy of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in humans, particularly in the treatment of chronic diseases.
合成方法
The synthesis of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide involves the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl 2-bromoacetate to form 1-(2-bromoacetyl)-3,5-dimethyl-2-nitrobenzene. This compound is then reacted with oxan-4-ol in the presence of potassium carbonate to form 1-(2-bromoacetyl)-3,5-dimethyl-4-(oxan-4-yl)-2-nitrobenzene. Reduction of this compound with sodium dithionite yields the corresponding amine, which is then reacted with epichlorohydrin to form N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide.
科学研究应用
N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cardiovascular disease, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to improve myocardial function and reduce ischemia-reperfusion injury. In asthma, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce airway hyperresponsiveness and inflammation. In epilepsy, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce seizure activity.
属性
IUPAC Name |
N-[2,2-dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,7-10-3-5-16-6-4-10)9-14-12(15)11-8-17-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGLIASQSXJBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CNC(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2528036.png)
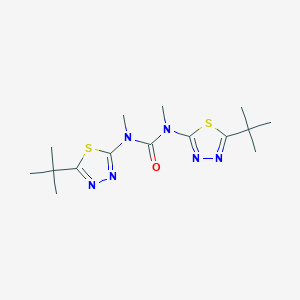
![ethyl (2Z)-3-[(4-bromophenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2528038.png)
![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)
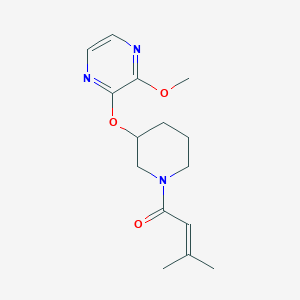

![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)
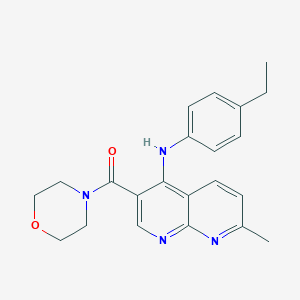
![3-[[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2528052.png)
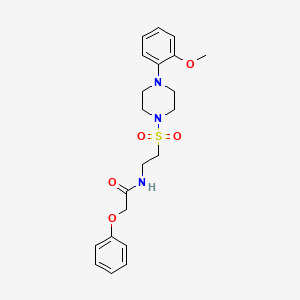
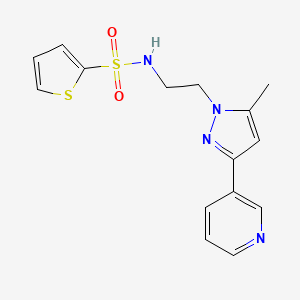
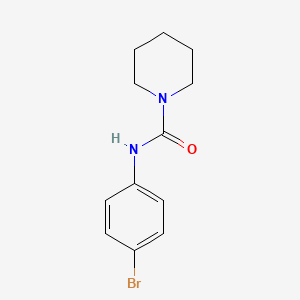
![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)
